molecular formula C16H14N2O B577437 4-(2-Cyanophenyl)-N,N-dimethylbenzamide CAS No. 1365272-24-7

4-(2-Cyanophenyl)-N,N-dimethylbenzamide

Cat. No. B577437
CAS RN: 1365272-24-7
M. Wt: 250.301
InChI Key: HNEJRBSBVCTPJB-UHFFFAOYSA-N
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Description

The compound “N’- (4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide” is somewhat similar . It has a molecular weight of 188.23 and is a solid at room temperature .


Synthesis Analysis

A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .


Molecular Structure Analysis

The molecular and crystal structure of 2-cyanophenyl phenacyl ether, C15H11O2N, have been determined by single crystal X-ray diffraction study .


Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .


Physical And Chemical Properties Analysis

“N’- (4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide” is a solid at room temperature .

Scientific Research Applications

Synthesis of Quinazolin-4-yl-thiourea

The compound is used in the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas. This is achieved through an intramolecular cycloaddition reaction of 1-substitued-3-[(2-cyanophenylimino) phenylmethyl] thioureas. These compounds are prepared by the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines .

Preparation of N-(2-Cyanophenyl)chloromethanimidoyl Chloride

The compound is used in the preparation of N-(2-cyanophenyl)chloromethanimidoyl chloride. This is done by chlorination of 2-cyanophenylisothiocyanate in chloroform with an excess of sulfuryl chloride .

Synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide Derivatives

The compound is used in the synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives from methyl-2-(2-cyanophenyl)acetates. This is achieved by selective amidation using AlMe3 as a catalyst .

Anticancer Activity

The newly synthesized 2-(2-cyanophenyl)-N-phenylacetamide derivatives have been evaluated for their in vitro anticancer activity .

Molecular Docking Studies

Molecular docking studies have been performed with human DNA topoisomerase II using the 2-(2-cyanophenyl)-N-phenylacetamide derivatives .

Mechanism of Action

While the exact mechanism of action for “4-(2-Cyanophenyl)-N,N-dimethylbenzamide” is not known, a related compound, Perampanel, is a non-competitive AMPA glutamate receptor antagonist used to treat partial-onset seizures .

Future Directions

Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures, some of which have good biological activities . The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate, which has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates, is one of the most convenient methods to synthetize pyrrole heterocycles .

properties

IUPAC Name

4-(2-cyanophenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-18(2)16(19)13-9-7-12(8-10-13)15-6-4-3-5-14(15)11-17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEJRBSBVCTPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742884
Record name 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Cyanophenyl)-N,N-dimethylbenzamide

CAS RN

1365272-24-7
Record name [1,1′-Biphenyl]-4-carboxamide, 2′-cyano-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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